molecular formula C10H10N4O B11715365 N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B11715365
M. Wt: 202.21 g/mol
InChI Key: BNEVLLSLBKNREQ-AWNIVKPZSA-N
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Description

N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine is a Schiff base compound derived from the condensation of 4-methoxybenzaldehyde and 4H-1,2,4-triazol-4-amine. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions. This compound is of particular interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 4-methoxybenzaldehyde and 4H-1,2,4-triazol-4-amine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve interaction with biological macromolecules such as proteins and nucleic acids. The Schiff base moiety can form stable complexes with metal ions, which may enhance its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
  • N-[(E)-(4-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine
  • N-[(E)-(4-chlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

Comparison: N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its analogs with different substituents (e.g., fluoro, chloro), the methoxy group can enhance the compound’s ability to participate in hydrogen bonding and other intermolecular interactions, potentially leading to different biological activities and applications .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

(E)-1-(4-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C10H10N4O/c1-15-10-4-2-9(3-5-10)6-13-14-7-11-12-8-14/h2-8H,1H3/b13-6+

InChI Key

BNEVLLSLBKNREQ-AWNIVKPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C=NN=C2

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C=NN=C2

Origin of Product

United States

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